(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 735275-44-2
Cat. No.: VC11682091
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
![(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 735275-44-2](/images/structure/VC11682091.png)
Specification
CAS No. | 735275-44-2 |
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Molecular Formula | C15H17NO5 |
Molecular Weight | 291.30 g/mol |
IUPAC Name | (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 |
Standard InChI Key | DUHMXOBTXXLZLS-PWSUYJOCSA-N |
Isomeric SMILES | C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a cyclohexane ring with two critical substituents:
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A carboxylic acid group at position 1, contributing to hydrogen-bonding capacity and ionic interactions.
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A 2-(3-nitrophenyl)-2-oxoethyl group at position 3, introducing aromaticity, electron-withdrawing effects, and ketone reactivity.
The (1S,3R) configuration establishes a cis spatial relationship between the carboxylic acid and the nitrophenyl-ketone substituent, influencing molecular geometry and intermolecular interactions. Stereochemical control is critical for biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles .
Cyclohexane Ring Formation
The cyclohexane core can be synthesized via Diels-Alder cycloaddition, employing a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride). Reaction conditions (temperature, solvent polarity) modulate regioselectivity and stereochemical outcomes .
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation, Evans aldol reaction) ensure enantiomeric purity. For instance, using (R)-BINOL-derived catalysts during ketone formation can favor the desired (1S,3R) configuration .
Physicochemical Properties
Molecular and Spectral Characteristics
Property | Value/Description |
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Molecular Formula | C15H17NO5 |
Molecular Weight | 291.30 g/mol |
Melting Point | 128–132°C (predicted) |
Solubility | Low in water; soluble in DMSO, ethanol |
IR Absorption | 1705 cm⁻¹ (C=O), 1520/1350 cm⁻¹ (NO2) |
¹³C NMR (CDCl3) | δ 180.2 (COOH), 205.4 (ketone), 148.2 (NO2) |
The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The carboxylic acid’s pKa (~4.5) facilitates salt formation under physiological conditions.
Compound | Key Structural Difference | Biological Activity |
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3-Methoxyphenyl analogue | Electron-donating methoxy group | Enhanced analgesic activity |
4-Fluorophenyl analogue | Fluorine substitution | Improved metabolic stability |
Cyclopentane-carboxylic acid | Smaller ring size | Reduced steric hindrance |
The nitro substituent’s electron-withdrawing effects may enhance oxidative stress induction, positioning this compound as a candidate for anticancer applications requiring reactive oxygen species (ROS) generation.
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Design: Esterification of the carboxylic acid improves bioavailability, with enzymatic hydrolysis releasing the active form in target tissues.
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Targeted Drug Delivery: Conjugation with nanoparticles or liposomes enhances specificity toward cancer cells overexpressing nitroreductases .
Material Science
The nitro group’s polarizability supports applications in nonlinear optical (NLO) materials. Theoretical hyperpolarizability calculations (β ≈ 12.4 × 10⁻³⁰ esu) suggest utility in photonic devices .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (~35%) due to steric hindrance during nitrophenyl attachment. Flow chemistry and microwave-assisted synthesis could enhance efficiency.
Toxicity Profiling
Nitroaromatics often exhibit hepatotoxicity. In vitro cytotoxicity assays (e.g., HepG2 cell viability) are critical to evaluate therapeutic windows.
Computational Modeling
Machine learning models predicting ADME (absorption, distribution, metabolism, excretion) properties could prioritize derivatives for in vivo testing.
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